

Introduction: The Versatility of a Core Heterocycle

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Aminophthalide**

Cat. No.: **B188718**

[Get Quote](#)

5-Aminophthalide, identified by CAS Registry Number 65399-05-5, is a heterocyclic organic compound built upon an isobenzofuranone core.^{[1][2]} While seemingly a simple molecule, its true value lies in the strategic placement of a reactive primary amine on the phthalide framework. This dual functionality—a lactone and an aromatic amine—renders it a highly versatile and valuable intermediate in synthetic organic chemistry. For researchers in materials science and drug development, **5-Aminophthalide** serves as a pivotal building block for constructing more complex molecular architectures, including dyes, photosensitive materials, and pharmacologically active agents.^[3] Notably, it is recognized as a key intermediate in the synthesis of the widely used antidepressant, citalopram.^{[4][5]}

This guide offers a senior application scientist's perspective on **5-Aminophthalide**, moving beyond simple data recitation to explain the causal relationships behind its properties and synthetic utility. The protocols and data presented are designed to be self-validating, providing researchers with the necessary benchmarks for successful application in the laboratory.

Molecular Structure and Identification

The fundamental structure of **5-Aminophthalide** consists of a bicyclic system where a furanone ring is fused to a benzene ring, with an amino group substituted at the 5-position of the aromatic ring.

5-Aminophthalide

Key Structural Features

Lactone Ring
(Isobenzofuranone Core)Aromatic Amine Group
(Nucleophilic Center)

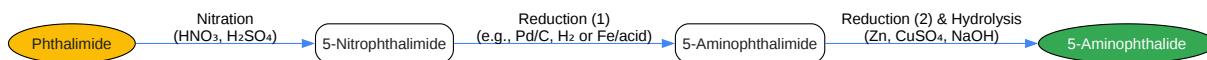
Fused Benzene Ring

[Click to download full resolution via product page](#)

Caption: Chemical structure and key functional groups of **5-Aminophthalide**.

The IUPAC name for this compound is 5-amino-3H-2-benzofuran-1-one.[6][7] It is also commonly referred to as 5-amino-1(3H)-isobenzofuranone.[1][8]

Physicochemical and Spectroscopic Properties


A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis, including planning reaction conditions, selecting appropriate solvents, and devising purification strategies. The properties of **5-Aminophthalide** are summarized below.

Property	Value	Source(s)
CAS Number	65399-05-5	[1] [8]
Molecular Formula	C ₈ H ₇ NO ₂	[1] [3] [9]
Molecular Weight	149.15 g/mol	[1] [6] [8]
Appearance	White to yellow crystalline solid	[3]
Melting Point	178 °C, 190-193 °C (Note: Varies by source/purity)	[1] [3] [8] [10]
Boiling Point	438.6 ± 45.0 °C (Predicted)	[3] [8]
Density	~1.4 g/cm ³	[8]
Water Solubility	22.2 µg/mL	[6] [8]
pKa	2.10 ± 0.20 (Predicted)	[3]
InChI Key	ISMUWQMUWFPPFBZ- UHFFFAOYSA-N	[1] [6] [10]
Canonical SMILES	C1C2=C(C=CC(=C2)N)C(=O) O1	[1] [6]

Note: Discrepancies in reported melting points are common and can be attributed to differences in crystalline form, purity, and the analytical method used for determination.

Synthesis of 5-Aminophthalide: A Validated Protocol

The most common and scalable synthetic routes to **5-Aminophthalide** involve the reduction of a nitro-substituted precursor. The following workflow outlines a robust, two-step process starting from 5-nitrophthalimide, which can be adapted for large-scale preparation.[\[9\]](#) This approach is often favored over direct reduction of 5-nitrophthalide due to the potential for side reactions, whereas the imide group offers a stable handle for the initial, harsh nitration and subsequent selective reduction.

[Click to download full resolution via product page](#)

Caption: A common synthetic pathway to **5-Aminophthalide**.

Experimental Protocol: Synthesis from 4-Aminophthalimide

This protocol details the conversion of commercially available 4-aminophthalimide (an isomer used for clarity, though the principle applies to related precursors) to **5-Aminophthalide** via a reductive hydrolysis reaction.^[11] The causality for reagent choice is critical: zinc powder in a strong base is a powerful reducing system, and the presence of copper sulfate can catalyze the reaction.^[9] The subsequent acidification and heating are necessary to hydrolyze the intermediate and promote the recyclization to the final lactone product.

Materials:

- 4-Aminophthalimide
- Zinc powder
- Sodium hydroxide (NaOH)
- Concentrated hydrochloric acid (HCl)
- Sodium carbonate (Na₂CO₃)
- Deionized water

Procedure:

- Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, prepare a mixture of zinc powder (41 g) and sodium hydroxide (122 g) in 50 mL of water.^[11]

- **Addition of Starting Material:** While stirring vigorously, add 4-aminophthalimide (20 g) to the slurry portion-wise over a period of 30 minutes. The exothermic nature of the reaction requires careful, controlled addition to maintain a manageable temperature.[11]
- **Initial Reaction:** Continue stirring the mixture for an additional 30 minutes at ambient temperature.[11]
- **Heating and Ammonia Evolution:** Gently heat the reaction mixture to 60 °C. Ammonia gas will be evolved as the reaction proceeds. The reaction should be conducted in a well-ventilated fume hood. Continue heating for 60 minutes after the evolution of ammonia has ceased to ensure the reaction goes to completion.[11]
- **Workup - Filtration:** Cool the reaction mixture to approximately 30 °C and filter to remove the unreacted zinc and zinc oxide residues.[11]
- **Acidification and Hydrolysis:** Transfer the filtrate to a new vessel and carefully acidify with 30 mL of concentrated hydrochloric acid. Heat the resulting solution to 90 °C for 45 minutes to facilitate hydrolysis and ring closure to the phthalide.[11]
- **Neutralization and Precipitation:** Cool the solution and neutralize it by carefully adding solid sodium carbonate (approx. 20 g) until the pH reaches 8-9. The product, **5-Aminophthalide**, will precipitate out of the solution as a solid.[11]
- **Isolation and Purification:** Collect the precipitated product by filtration, wash thoroughly with cold water to remove residual salts, and air-dry. The crude product can be further purified by recrystallization from a suitable solvent like acetonitrile to yield a product with a sharp melting point (Expected crude yield: ~16.8 g).[5][11]

Key Reactions and Applications in Drug Development

The synthetic utility of **5-Aminophthalide** is primarily derived from the reactivity of its aromatic amino group. This group can readily undergo a range of classical transformations, allowing for its incorporation into larger, more complex molecules.

- **Diazotization:** The amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide array of functional groups (e.g., halogens, cyano, hydroxyl) via Sandmeyer-type reactions.
- **Acylation and Sulfenylation:** The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as solubility and cell permeability, or to act as a linker to other molecular fragments.
- **Alkylation:** The nucleophilic amine can be alkylated, although selectivity (mono- vs. di-alkylation) can be a challenge and may require the use of protecting groups.

The most prominent application of **5-Aminophthalide** is as a precursor in the synthesis of pharmaceuticals. Its structure is embedded within several important drug scaffolds. As previously mentioned, it is a documented intermediate in the synthesis of citalopram, a selective serotonin reuptake inhibitor (SSRI).^{[4][5]} Its derivatives are also explored for potential anti-cancer and antiviral activities.^[3]

Safety, Handling, and Storage

As a laboratory chemical, **5-Aminophthalide** must be handled with appropriate safety precautions.

- **Hazard Identification:** It is classified as an irritant and may cause skin, eye, and respiratory irritation.^{[7][8][9]} Some sources also indicate it is harmful or toxic if swallowed.^{[6][10]}
- **Personal Protective Equipment (PPE):** Always handle **5-Aminophthalide** in a well-ventilated area or fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.^[12]
- **Handling:** Avoid creating dust. Use non-sparking tools.^[8]
- **Storage:** Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C for long-term stability.^[3]
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.^[12]

Conclusion

5-Aminophthalide is more than a simple chemical reagent; it is an enabling building block for innovation in both pharmaceutical and materials science. Its straightforward synthesis, coupled with the versatile reactivity of its amino functionality, provides chemists with a reliable scaffold for molecular construction. By understanding the principles behind its synthesis and reactivity, researchers can confidently and effectively leverage the unique properties of **5-Aminophthalide** to advance their scientific objectives.

References

- **5-Aminophthalide** - ChemBK. (2024, April 9). ChemBK. [\[Link\]](#)
- **5-Aminophthalide** - CAS Common Chemistry. (n.d.). CAS, a division of the American Chemical Society. [\[Link\]](#)
- **5-Aminophthalide** CAS#: 65399-05-5. (n.d.).
- **5-Aminophthalide** | C8H7NO2 | CID 720669. (n.d.).
- Synthesis of Step (a), Production of **5-Aminophthalide**. (n.d.). PrepChem.com. [\[Link\]](#)
- 5-Aminophthalazine | C8H7N3 | CID 11228869. (n.d.).
- MSDS of **5-Aminophthalide**. (2016, January 6). Capot Chemical. [\[Link\]](#)
- CN1472202A - Preparation of 5-aminophthalimide. (n.d.).
- 5-Aminoisophthalic acid | C8H7NO4 | CID 66833. (n.d.).
- 5-Amino-3H-isobenzofuran-1-one (**5-aminophthalide**) | Request PDF. (n.d.).
- Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid. (2013). TSI Journals. [\[Link\]](#)
- Luminol. (n.d.). NIST WebBook. [\[Link\]](#)
- 5-Amino-3H-isobenzofuran-1-one (**5-aminophthalide**). (n.d.). International Union of Crystallography (IUCr). [\[Link\]](#)
- 5-Amino-3H-isobenzofuran-1-one (**5-aminophthalide**). (n.d.). Manipal Research Portal. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. chemwhat.com [chemwhat.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 5-Aminophthalide | C8H7NO2 | CID 720669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Aminophthalide, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. prepchem.com [prepchem.com]
- 12. capotchem.com [capotchem.com]
- To cite this document: BenchChem. [Introduction: The Versatility of a Core Heterocycle]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188718#5-aminophthalide-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com